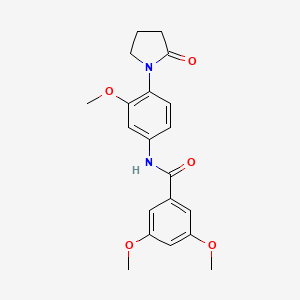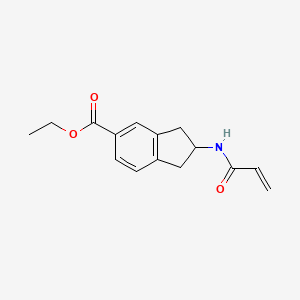
methyl (4-ethynyl-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form . The IUPAC name for this compound is "methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Structural and Spectral Studies
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate and its derivatives are extensively studied for their structural and spectral properties. For instance, the combined experimental and theoretical studies of one of the biologically important derivatives, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies involve techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. The research provides insights into the molecular structure and electronic transition within these molecules (Viveka et al., 2016).
Synthesis and Biological Applications
Various studies focus on the synthesis of derivatives of this compound and their potential biological applications. For example, ethyl 2-(1H-pyrazol-1-yl)acetate, a derivative, has been synthesized and studied for its antimicrobial activity against common pathogenic bacteria (Asif et al., 2021). Similarly, the synthesis of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates and their evaluation for various pharmacological activities such as anti-inflammatory and analgesic effects have been conducted (Maggio et al., 2001).
Novel Chemical Synthesis
Research has also been dedicated to developing novel synthetic methods involving derivatives of this compound. For instance, a new one-pot, four-component condensation method for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives has been described, characterized by its efficiency and environmental friendliness (Xiao et al., 2011).
Coordination Complexes and Antioxidant Activity
The formation of coordination complexes with pyrazole-acetamide derivatives and their antioxidant activity has been a subject of study. These complexes have been synthesized, characterized, and their structures established through single-crystal X-ray crystallography. They demonstrate significant antioxidant activity (Chkirate et al., 2019).
Fungicidal and Inhibitory Activities
Studies on the fungicidal activity of novel 1-aryl-3-oxypyrazoles containing a methyl 2-(methoxyimino) acetate moiety have been conducted. These compounds have shown moderate fungicidal activity against specific pathogens (Liu et al., 2014). Additionally, the synthesis of 4-(1H-pyrazol-1-yl)-2-butylamine derivatives and their role as inhibitors of blood platelet aggregation have been explored (Ferroni et al., 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Orientations Futures
While specific future directions for “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” are not available, there is ongoing research into the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These could potentially show satisfactory efficacy and safety profiles .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .
Propriétés
IUPAC Name |
methyl 2-(4-ethynylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWXYURDGCOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate](/img/structure/B2808676.png)
![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)

![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)




![1,1-Dimethylethyl 4-[(4-bromo-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2808688.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)
